molecular formula C13H10N2O4S B5885243 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5885243
M. Wt: 290.30 g/mol
InChI Key: XSVZJNORSNOXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension, congestive heart failure, and edema. It belongs to the family of sulfonamides and acts by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidney. This leads to an increase in the excretion of sodium, chloride, and water, resulting in a reduction in blood volume and blood pressure.

Mechanism of Action

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium, chloride, and water, resulting in an increase in their excretion. This mechanism of action is responsible for the diuretic effect of 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid.
Biochemical and physiological effects:
3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has several biochemical and physiological effects, including a decrease in blood volume, blood pressure, and cardiac output. It also leads to an increase in the excretion of sodium, chloride, and water, resulting in a decrease in edema and fluid overload. 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can also cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia.

Advantages and Limitations for Lab Experiments

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has several advantages for lab experiments, including its well-established mechanism of action, availability, and affordability. However, it also has some limitations, such as its potential toxicity, non-specificity, and variability in response among different individuals.

Future Directions

There are several future directions for the study of 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid, including the development of new derivatives with improved specificity and efficacy, the investigation of its role in the regulation of ion channels and transporters, and the exploration of its potential in the treatment of other diseases, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid is a potent diuretic drug that has been extensively studied in various scientific research fields. It acts by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle and has several biochemical and physiological effects. 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid is synthesized by reacting 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The latter is then reacted with furoyl chloride to form 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. The yield of the reaction is around 60%.

Scientific Research Applications

3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has been extensively studied in various scientific research fields, including pharmacology, physiology, and biochemistry. It is used as a tool compound to study the mechanisms of diuretic action, electrolyte transport, and ion channel regulation. 3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has also been used in clinical studies to investigate its efficacy and safety in the treatment of hypertension, heart failure, and other related diseases.

properties

IUPAC Name

3-(furan-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-11(10-5-2-6-19-10)15-13(20)14-9-4-1-3-8(7-9)12(17)18/h1-7H,(H,17,18)(H2,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZJNORSNOXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Furan-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

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